molecular formula C13H21N B13046214 (S)-1-(2,5-Dimethylphenyl)pentan-1-amine

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine

Cat. No.: B13046214
M. Wt: 191.31 g/mol
InChI Key: UUKOLMVONAMBAL-ZDUSSCGKSA-N
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Description

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center, making it optically active. The compound’s structure includes a pentan-1-amine backbone with a 2,5-dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor.

    Grignard Reaction: A Grignard reagent is prepared from 2,5-dimethylbromobenzene and magnesium in dry ether.

    Addition Reaction: The Grignard reagent is then reacted with a suitable chiral amine precursor under controlled conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagent preparation and subsequent addition reactions.

    Automated Purification Systems: Employing automated systems for efficient purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylphenyl)pentan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate biochemical pathways by binding to its targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,5-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound with different optical activity.

    1-(2,5-Dimethylphenyl)butan-1-amine: A similar compound with a shorter carbon chain.

    1-(2,5-Dimethylphenyl)hexan-1-amine: A similar compound with a longer carbon chain.

Uniqueness

(S)-1-(2,5-Dimethylphenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of the 2,5-dimethylphenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1

InChI Key

UUKOLMVONAMBAL-ZDUSSCGKSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)C)C)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C)C)N

Origin of Product

United States

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